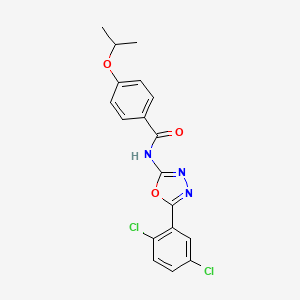

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.Molecular Structure Analysis

The molecular structure of this compound includes a dihydropyridinone ring system and a naphthalene group, which makes it highly stable and resistant to degradation.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reaction with nitromethane, and reaction with ammonium acetate.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, density, and molecular formula .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate derivatives are involved in various synthetic pathways and have shown potential in pharmacological research. For instance, a study by Abernathy (1978) discusses 1,4-Dihydropyridines with carboxy functions and substituted in the 4-position by phenyl or heterocyclic groups, showcasing their antihypertensive and coronary vessel dilator properties. This demonstrates the compound's role in cardiovascular research (Abernathy, 1978).

Voltage-Clamp Studies and Channel Structure Analysis

Visentin et al. (1999) conducted voltage-clamp studies on L-type Ca2+ channels with related compounds. Their research provided insights into the structure and function of these channels, particularly noting how certain enantiomers affected the voltage-dependent gating of L-type channels (Visentin et al., 1999).

Cholinesterase Inhibitory Activity

Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, related to this compound, have been synthesized and evaluated as cholinesterase inhibitors. This research by Abedinifar et al. (2018) indicates their potential in treating diseases like Alzheimer's, highlighting their inhibitory effects on Aβ self-aggregation (Abedinifar et al., 2018).

Antimicrobial and Anti-inflammatory Properties

Rajanarendar et al. (2013) synthesized novel dihydro benzofuro derivatives and evaluated them for antimicrobial and anti-inflammatory activities. They found that some compounds exhibited significant effects in these areas, indicating the potential therapeutic applications of these derivatives (Rajanarendar et al., 2013).

Cardiovascular Applications

The compound's role in cardiovascular health is further underscored by Higuchi et al. (1975), who developed a sensitive method to determine concentrations of a related compound, YC-93, in plasma. YC-93 is known for its cerebral vasodilator properties, highlighting the application of these compounds in cardiovascular studies (Higuchi et al., 1975).

Propriétés

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6/c1-8-6-11(13(17(20)21)14(18)16-8)23-15(19)12-7-9-4-2-3-5-10(9)22-12/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMUZFPLYGJICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2839483.png)

![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide](/img/structure/B2839498.png)